1,3-Benzenediamine, N,N-dimethyl-
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 1,3-Benzenediamine, N,N-dimethyl-, can be achieved through various chemical methods. For example, sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine have been synthesized via electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, showing the versatility of this compound in creating a range of derivatives through electrochemical methods (Khazalpour & Nematollahi, 2015).
Molecular Structure Analysis
The molecular structure of derivatives of 1,3-Benzenediamine, N,N-dimethyl-, has been extensively studied. For instance, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been determined by X-ray crystallography, revealing insights into the molecular configuration and interactions within the crystal lattice (Al-Hourani et al., 2016).
Chemical Reactions and Properties
1,3-Benzenediamine, N,N-dimethyl-, and its derivatives participate in a variety of chemical reactions, indicating their reactive nature and potential for further functionalization. The reaction with arylhalides in the presence of CuI catalysts for the synthesis of benzimidazoles showcases the compound's reactivity and utility in organic synthesis (Deng, McAllister, & Mani, 2009).
Physical Properties Analysis
The physical properties of 1,3-Benzenediamine, N,N-dimethyl-, derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. Detailed structural analysis, such as that conducted on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, provides valuable information regarding the compound's physical characteristics (Al-Hourani et al., 2016).
Chemical Properties Analysis
The chemical properties of 1,3-Benzenediamine, N,N-dimethyl-, including its reactivity with various chemical groups, its stability under different conditions, and its ability to undergo specific chemical transformations, are essential for its application in synthetic chemistry. The synthesis of sulfonamide derivatives illustrates the compound's capacity for chemical modification and application in the synthesis of more complex molecules (Khazalpour & Nematollahi, 2015).
Scientific Research Applications
Applications in Materials Science and Chemistry
Benzodiazepines synthesized using o-phenylenediamine, a related compound, highlight the importance of such chemicals in developing pharmaceuticals with biological activities such as anticonvulsion and sedation. The systematic synthesis strategies for these compounds, as reviewed by Teli et al. (2023), underline the versatility of benzene derivatives in organic synthesis and medicinal chemistry (Teli et al., 2023). This research suggests potential pathways for utilizing 1,3-Benzenediamine, N,N-dimethyl-, in synthesizing biologically active molecules.
Environmental and Biological Applications
The study of phenolic compounds' titration methods, as explored by Allen and Geddes (1957), and the broader review of polyphenols by Rasouli et al. (2017), suggest that derivatives of benzene such as 1,3-Benzenediamine, N,N-dimethyl-, may find applications in understanding and mitigating the effects of pollutants and enhancing the health benefits of natural food products. These applications are crucial for addressing environmental pollution and supporting human health through dietary choices (Allen & Geddes, 1957); (Rasouli et al., 2017).
Safety And Hazards
“1,3-Benzenediamine, N,N-dimethyl-” is classified as dangerous . It is toxic in contact with skin, causes serious eye irritation, and is fatal if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . It should be stored locked up and in a well-ventilated place .
properties
IUPAC Name |
3-N,3-N-dimethylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSBHVJQXZLIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3575-32-4 (di-hydrochloride) | |
Record name | N,N-Dimethyl-3-phenylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2062664 | |
Record name | 1,3-Benzenediamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzenediamine, N,N-dimethyl- | |
CAS RN |
2836-04-6 | |
Record name | N,N-Dimethyl-m-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2836-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-3-phenylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediamine, N1,N1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenediamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylbenzene-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.749 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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